

# physical properties of 2-Hydroxy-6-methoxybenzaldehyde

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## Compound of Interest

Compound Name: 2-Hydroxy-6-methoxybenzaldehyde

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An In-Depth Technical Guide to the Physical Properties of **2-Hydroxy-6-methoxybenzaldehyde**

## Abstract

**2-Hydroxy-6-methoxybenzaldehyde**, also known as 6-methoxysalicylaldehyde, is a pivotal aromatic aldehyde with significant applications as a pharmaceutical and chemical intermediate. [1][2][3] Its unique substitution pattern, featuring hydroxyl, methoxy, and aldehyde functional groups on a benzene ring, imparts a specific set of physical and chemical properties that are critical for its application in organic synthesis, drug discovery, and materials science. This technical guide provides a comprehensive overview of the core physical properties of **2-Hydroxy-6-methoxybenzaldehyde**, offering field-proven insights into its characterization, handling, and the experimental methodologies used for its analysis. The document is structured to serve as a practical resource for researchers, scientists, and drug development professionals who utilize this compound in their work.

## Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. This section details the fundamental identifiers and structural characteristics of **2-Hydroxy-6-methoxybenzaldehyde**.

## Nomenclature and Chemical Identifiers

- Systematic IUPAC Name: **2-hydroxy-6-methoxybenzaldehyde**[\[1\]](#)[\[3\]](#)
- Common Synonyms: 6-Methoxysalicylaldehyde, 6-Hydroxy-o-anisaldehyde[\[1\]](#)[\[4\]](#)[\[5\]](#)
- CAS Number: 700-44-7[\[1\]](#)[\[4\]](#)[\[6\]](#)
- Molecular Formula: C<sub>8</sub>H<sub>8</sub>O<sub>3</sub>[\[1\]](#)[\[4\]](#)
- Molecular Weight: 152.15 g/mol [\[1\]](#)
- InChI Key: DZJPDDVDKXHRLF-UHFFFAOYSA-N[\[1\]](#)[\[4\]](#)[\[5\]](#)

## Molecular Structure

The arrangement of functional groups dictates the compound's reactivity and physical behavior. The ortho-positioning of the hydroxyl and aldehyde groups allows for potential intramolecular hydrogen bonding, which can influence properties like melting point and spectral characteristics.

Caption: 2D structure of **2-Hydroxy-6-methoxybenzaldehyde**.

## Core Physicochemical Properties

The physical properties of a compound are paramount for determining its suitability for various applications, from reaction solvent selection to formulation development.

Table 1: Summary of Physical Properties for **2-Hydroxy-6-methoxybenzaldehyde**

Property	Value	Source(s)
Physical Form	Solid, Pale yellow solid	[4][5]
Melting Point	41-43 °C	[2][6]
68-74 °C	[1]	
Boiling Point	262.9 ± 20.0 °C (Predicted)	[2][6]
Density	1.231 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2][6]
pKa	7.79 ± 0.10 (Predicted)	[6]
Solubility	Slightly soluble in water.	[1][2]
Slightly soluble in Chloroform, Methanol.	[6]	

## Physical State and Appearance

Under standard laboratory conditions, **2-Hydroxy-6-methoxybenzaldehyde** exists as a solid. [4] Its color is typically described as pale yellow.[5] The solid form is convenient for handling, weighing, and storage.

## Melting Point

The melting point is a critical indicator of purity. There is a noted discrepancy in the literature, with sources reporting a range of 41-43 °C and another reporting 68-74 °C.[1][2][6] This variation can be attributed to differences in material purity or the presence of isomers. For high-purity applications, it is essential to determine the melting point of the specific batch being used. The lower range of 41-43 °C is more commonly cited by chemical suppliers.[2][6]

## Boiling Point and Density

The predicted boiling point is approximately 262.9 °C.[2][6] This high boiling point is expected for an aromatic compound of its molecular weight with polar functional groups. The predicted density is around 1.231 g/cm<sup>3</sup>. [2][6] It is important to note that these values are computationally predicted and should be confirmed experimentally if they are critical for a specific application, such as process modeling or reaction engineering.

## Solubility Profile

The compound's solubility is dictated by the interplay of its hydrophobic benzene ring and its polar functional groups. It is slightly soluble in water, a characteristic stemming from the dominant nonpolar nature of the aromatic ring.<sup>[1][2]</sup> However, it exhibits slight solubility in organic solvents like chloroform and methanol, where the polar hydroxyl, aldehyde, and methoxy groups can engage in favorable intermolecular interactions.<sup>[6]</sup> This solubility profile is a key consideration when selecting solvent systems for chemical reactions, purification (e.g., recrystallization), and analytical techniques like chromatography.

## Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a research professional, interpreting this data is essential for structure verification and quality control.

### Infrared (IR) Spectroscopy

The IR spectrum of **2-Hydroxy-6-methoxybenzaldehyde** reveals the presence of its key functional groups. A representative spectrum would exhibit the following characteristic absorption bands:

- **O-H Stretch:** A broad band in the region of 3200-3400  $\text{cm}^{-1}$ , characteristic of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.
- **C-H Stretch (Aromatic):** Sharp peaks typically appearing just above 3000  $\text{cm}^{-1}$ .
- **C-H Stretch (Aliphatic):** Peaks just below 3000  $\text{cm}^{-1}$  corresponding to the methoxy (-OCH<sub>3</sub>) group.
- **C=O Stretch (Aldehyde):** A strong, sharp absorption band around 1650-1680  $\text{cm}^{-1}$ . The position may be slightly lowered due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group.
- **C=C Stretch (Aromatic):** Several peaks in the 1450-1600  $\text{cm}^{-1}$  region.
- **C-O Stretch:** Bands in the 1200-1300  $\text{cm}^{-1}$  (aryl-O) and 1000-1100  $\text{cm}^{-1}$  (alkyl-O) regions, corresponding to the hydroxyl and methoxy ethers, respectively.<sup>[5]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

3.2.1.  $^1\text{H}$  NMR Spectroscopy The expected proton NMR spectrum (in a solvent like  $\text{CDCl}_3$ ) would show distinct signals:

- Aldehyde Proton ( $-\text{CHO}$ ): A singlet around  $\delta$  9.5-10.5 ppm.
- Hydroxyl Proton ( $-\text{OH}$ ): A broad singlet whose chemical shift is concentration and solvent-dependent, often appearing between  $\delta$  5.0-11.0 ppm.
- Aromatic Protons ( $\text{Ar-H}$ ): Three protons on the benzene ring, which will appear in the  $\delta$  6.5-7.5 ppm region. Their specific chemical shifts and coupling patterns (doublets, triplets) depend on the electronic effects of the substituents.
- Methoxy Protons ( $-\text{OCH}_3$ ): A sharp singlet integrating to three protons, typically found around  $\delta$  3.8-4.0 ppm.

3.2.2.  $^{13}\text{C}$  NMR Spectroscopy The proton-decoupled  $^{13}\text{C}$  NMR spectrum is expected to display eight distinct signals, one for each unique carbon atom:

- Aldehyde Carbonyl ( $\text{C=O}$ ): In the  $\delta$  190-200 ppm region.
- Aromatic Carbons ( $\text{Ar-C}$ ): Six signals in the  $\delta$  110-165 ppm range. The carbons directly attached to oxygen ( $\text{C-OH}$  and  $\text{C-OCH}_3$ ) will be the most downfield in this region.
- Methoxy Carbon ( $-\text{OCH}_3$ ): A signal around  $\delta$  55-60 ppm.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **2-Hydroxy-6-methoxybenzaldehyde**, the electron ionization (EI) mass spectrum would be expected to show:

- Molecular Ion Peak ( $\text{M}^+$ ): A peak at  $m/z = 152$ , corresponding to the molecular weight of the compound.

- **Key Fragmentation Peaks:** Common fragmentation pathways would include the loss of the aldehyde group ( $-\text{CHO}$ , M-29), the methoxy group ( $-\text{OCH}_3$ , M-31), or a methyl radical ( $-\text{CH}_3$ , M-15), leading to significant peaks at  $m/z = 123$ ,  $121$ , and  $137$ , respectively.

## Experimental Protocols for Property Determination

The trustworthiness of physical data relies on robust and well-executed experimental protocols. This section provides step-by-step methodologies for determining key physical properties.

### Protocol for Melting Point Determination (Capillary Method)

This method is a standard for determining the melting range of a solid crystalline compound, which serves as a primary indicator of purity.

**Causality:** The principle relies on the fact that pure crystalline solids have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Methodology:

- **Sample Preparation:** Ensure the **2-Hydroxy-6-methoxybenzaldehyde** sample is completely dry and finely powdered.
- **Capillary Loading:** Pack a small amount of the powdered sample into a glass capillary tube to a height of 2-3 mm. Tap the tube gently to ensure dense packing.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus.
- **Rapid Heating:** Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., heat quickly to ~25 °C based on the 41-43 °C range).
- **Slow Heating and Observation:** Decrease the heating rate to 1-2 °C per minute.

- **Record Range:** Carefully observe the sample. Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ).
- **Report:** The melting point is reported as the range  $T_1 - T_2$ .

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## Sources

- 1. 2-Hydroxy-6-methoxybenzaldehyde, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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